molecular formula C22H18FN3O3S B15098976 (2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15098976
M. Wt: 423.5 g/mol
InChI Key: FQGPTDUORGWJDY-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic molecule featuring a thiazolo-triazine-dione core modified with fluorinated and alkoxy-substituted benzyl groups. Its structure includes:

  • 4-Fluorobenzyl substituent at position 6: Fluorine enhances metabolic stability and lipophilicity, influencing pharmacokinetics .
  • 4-Propoxybenzylidene group at position 2: The propoxy chain may improve solubility and modulate receptor binding .

Properties

Molecular Formula

C22H18FN3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

(2Z)-6-[(4-fluorophenyl)methyl]-2-[(4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C22H18FN3O3S/c1-2-11-29-17-9-5-15(6-10-17)13-19-21(28)26-22(30-19)24-20(27)18(25-26)12-14-3-7-16(23)8-4-14/h3-10,13H,2,11-12H2,1H3/b19-13-

InChI Key

FQGPTDUORGWJDY-UYRXBGFRSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Canonical SMILES

CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)F)S2

Origin of Product

United States

Preparation Methods

The synthesis of (2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the thiazolo[3,2-b][1,2,4]triazine core, followed by the introduction of the fluorobenzyl and propoxybenzylidene groups. Common reagents used in these reactions include various halogenated benzyl compounds, thioamides, and aldehydes. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Chemical Reactions Analysis

(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and properties can be inferred through comparison with analogs in the thiazolo-triazine-dione and related triazolothiadiazine families. Key structural and functional differences are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Position 2 Substituent Position 6 Substituent Halogen/Functional Group Molecular Weight Potential Activity
(2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione Thiazolo-triazine-dione 4-Propoxybenzylidene 4-Fluorobenzyl Fluorine (F) ~463.5 g/mol Anti-infective, kinase inhibition (inferred)
(2Z)-2-(3-chlorobenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione () Thiazolo-triazine-dione 3-Chlorobenzylidene 4-Propoxybenzyl Chlorine (Cl) 439.9 g/mol Signaling pathway modulation
(2Z)-2-([3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione () Thiazolo-triazine-dione Pyrazole-linked fluorophenyl Phenyl Fluorine (F) ~573.5 g/mol Unspecified (structural complexity suggests kinase targeting)
(Z)-7-[2-(4-Bromophenyl)hydrazin-1-yl-idene]-6-methyl-3-(pyridin-4-yl)-7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine () Triazolothiadiazine Bromophenyl-hydrazine Methyl-pyridyl Bromine (Br) ~440.3 g/mol Anticancer (via X-ray crystallography-based design)

Key Findings:

Halogen Effects :

  • Fluorine (as in the main compound) enhances metabolic stability compared to chlorine () or bromine () .
  • Bromine in ’s compound may increase cytotoxicity due to heavier atom effects .

Substituent Position and Activity: 4-Propoxybenzylidene (main compound) vs. 3-chlorobenzylidene (): The para-alkoxy group improves solubility, while ortho-chloro substituents may enhance steric interactions with target proteins .

Core Structure Differences :

  • Thiazolo-triazine-dione (main compound) vs. triazolothiadiazine (): The former’s sulfur-rich core may favor membrane permeability, while the latter’s nitrogen-rich system could enhance DNA intercalation .

Molecular Weight Trends :

  • Higher molecular weight in ’s compound (~573.5 g/mol) may limit bioavailability compared to the main compound (~463.5 g/mol) .

Research Implications and Limitations

  • Structural Similarity Analysis : Algorithms like those by Hattori et al. () highlight shared functional groups (e.g., benzylidene, halogenated aryl) but divergent biochemical roles due to substituent positioning .
  • Data Gaps : Direct pharmacological data for the main compound is absent in the evidence. Inferences rely on structural analogs, necessitating further experimental validation.
  • Synthetic Challenges : The Z-configuration of the benzylidene group (critical for activity) requires precise stereochemical control during synthesis .

Biological Activity

The compound (2Z)-6-(4-fluorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H23FN4O5C_{23}H_{23}FN_{4}O_{5} with a molecular weight of 454.45 g/mol. The presence of a fluorobenzyl group and a propoxybenzylidene moiety contributes to its lipophilicity and overall biological activity.

PropertyValue
Molecular FormulaC23H23FN4O5
Molecular Weight454.45 g/mol
Boiling PointNot available
Number of Heavy Atoms33
Number of Aromatic Heavy Atoms18
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7

Anticancer Properties

Recent studies indicate that compounds within the thiazolo[3,2-b][1,2,4]triazine class exhibit significant anticancer properties. For instance, derivatives have shown activity against various cancer cell lines including breast cancer (MCF-7) and colon cancer (HCT-116). One study reported that certain thiazole derivatives demonstrated IC50 values as low as 6.2 μM against HCT-116 cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of similar compounds. For example, thiazole derivatives have been screened for antibacterial and antifungal activities against pathogens such as Mycobacterium tuberculosis and various strains of bacteria. Some derivatives exhibited comparable efficacy to standard antibiotics .

The mechanism by which these compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for cell proliferation and survival. For example, the inhibition of topoisomerases and other critical enzymes involved in DNA replication has been noted in related compounds .

Case Studies

  • Study on Anticancer Activity : A series of thiazolo[3,2-b][1,2,4]triazine derivatives were synthesized and evaluated for their cytotoxic effects on cancer cell lines. The study found that compounds with specific substitutions on the benzyl ring showed enhanced activity against MCF-7 cells compared to others .
  • Antimicrobial Screening : In another study, a range of thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that some compounds had significant inhibitory effects on bacterial growth .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.